2,3-Dimethylbenzaldehyde

Description

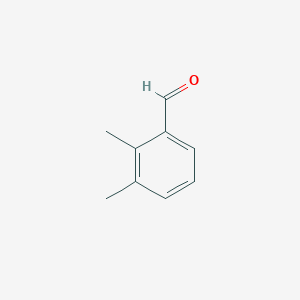

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-4-3-5-9(6-10)8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFVCPMLQXKEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346389 | |

| Record name | 2,3-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-93-1, 28351-09-9 | |

| Record name | 2,3-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028351099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethylbenzaldehyde CAS number 5779-93-1 properties

An In-depth Technical Guide to 2,3-Dimethylbenzaldehyde (CAS: 5779-93-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 5779-93-1), a key aromatic aldehyde intermediate. The document details its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its significant role in the synthesis of pharmaceutical compounds.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its core chemical and physical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| CAS Number | 5779-93-1[1][3] |

| Molecular Formula | C₉H₁₀O[1][3] |

| Molecular Weight | 134.18 g/mol [1][3] |

| Appearance | Colorless to pale yellow clear liquid[1] |

| Boiling Point | 86-88 °C at 10 mmHg[1][4] 110 °C at 20 mmHg |

| Density | 1.029 g/mL at 25 °C[1][4] |

| Refractive Index (n20/D) | 1.553[1][4] |

| Flash Point | 101-102 °C (214-215 °F)[1][5] |

| Solubility | Soluble in Chloroform (B151607), Methanol[1] |

| Storage Conditions | 2-8°C, under inert atmosphere[1] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR): 1H NMR spectra are available for this compound, typically recorded in a deuterated chloroform (CDCl₃) solvent.[6] The spectra are used to confirm the proton environment of the molecule.

-

Other Spectroscopic Data: Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry (MS) data have also been documented for this compound, providing further structural and purity information.[7] Purity is often determined by Gas Chromatography (GC), with commercially available grades typically exceeding 96-97%.[5][8]

Experimental Protocol: Synthesis

This compound can be synthesized via a Grignard reaction, a common method for forming carbon-carbon bonds. The following protocol is based on a method described in patent literature for its preparation from 2,3-dimethylbromobenzene.[1][9][10]

Objective: To synthesize this compound via formylation of a Grignard reagent.

Reactants:

-

1-Bromo-2,3-dimethylbenzene (starting material)

-

Magnesium (Mg) chips

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous (solvent)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for quenching)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, add magnesium chips (1.1 mol) and anhydrous THF (160 mL) to a reaction flask.[1][4]

-

Prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 mol total) in anhydrous THF.

-

Add a small portion (approx. 0.1 mol) of the 1-bromo-2,3-dimethylbenzene solution dropwise to the magnesium suspension with stirring to initiate the reaction.[1][4]

-

Once the reaction begins, add the remaining 1-bromo-2,3-dimethylbenzene solution dropwise.

-

After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.[1][4]

-

-

Formylation Reaction:

-

Cool the resulting Grignard reagent solution in an ice bath.[1][4]

-

Slowly add a solution of N,N-dimethylformamide (1.0 mol) in anhydrous THF (300 mL) dropwise, ensuring the internal reaction temperature does not exceed 20°C.[1][4]

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.[1][4]

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (1000 mL).[1][4]

-

Separate the organic phase. Extract the aqueous phase with ethyl acetate.[1][4]

-

Combine all organic phases and wash with saturated saline solution.[1][4]

-

Filter and concentrate the solution under reduced pressure to yield the crude product. This method has been reported to produce this compound in up to 96% yield.[1][4]

-

Caption: Workflow for the synthesis of this compound.

Application in Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of complex drug molecules. Its most notable application is as a key building block for the synthesis of Dexmedetomidine.[9]

Dexmedetomidine is a potent and highly selective α₂-adrenergic receptor agonist, valued for its sedative and analgesic properties in clinical settings.[9] The synthesis of this pharmaceutical agent relies on this compound as a starting point for constructing the substituted phenyl group essential for its biological activity.[9] This underscores the compound's importance in the pharmaceutical supply chain.

Caption: Role of this compound in drug development.

Safety and Handling

This compound is classified as a combustible liquid and may be harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11]

-

Handling: Use in a well-ventilated area.[11][12] Avoid breathing vapors.[11] Avoid contact with skin, eyes, and clothing.[12] Keep away from heat, sparks, and open flames.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, and eye/face protection.

-

First Aid: In case of contact, rinse skin or eyes thoroughly with water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and consult a physician.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[11]

References

- 1. This compound CAS#: 5779-93-1 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 5779-93-1 [chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

physical and chemical properties of 2,3-Dimethylbenzaldehyde

An In-depth Technical Guide to 2,3-Dimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 5779-91-1). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's key characteristics, including its molecular structure, physical constants, and spectroscopic profile. A detailed experimental protocol for its synthesis via the Grignard reaction is provided, along with an examination of its chemical reactivity. Safety and handling precautions are also outlined.

Chemical and Physical Properties

This compound, also known as hemellitaldehyde or o-xylene-3-carboxaldehyde, is an aromatic aldehyde.[1][2] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group and two adjacent methyl groups at positions 2 and 3.[1] This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents like chloroform (B151607) and methanol, but only sparingly soluble in water.[1][3] It is a key intermediate in the synthesis of various chemical compounds, including the sedative dexmedetomidine (B676) hydrochloride.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5779-93-1 | [1][3][5] |

| Molecular Formula | C₉H₁₀O | [1][6][7] |

| Molecular Weight | 134.18 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 86-88 °C at 10 mmHg | [3][5] |

| Density | 1.029 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.553 | [3][5] |

| Flash Point | 215 °F (101.7 °C) | [3] |

| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water | [1][3] |

| IUPAC Name | This compound | [6] |

| Synonyms | Hemellitaldehyde, o-Xylene-3-carboxaldehyde | [1][2][6] |

Synthesis of this compound

A primary method for synthesizing this compound is through the formylation of a Grignard reagent derived from 2,3-dimethylbromobenzene.[4][8] This method is valued for its reasonable design and mild reaction conditions.[4][8]

Experimental Protocol: Grignard Reaction

This protocol is based on established methods for the preparation of this compound.[3][4][5][8]

Materials:

-

Magnesium turnings (1.1 mol)

-

1-Bromo-2,3-dimethylbenzene (1.0 mol total)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (1.0 mol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, add magnesium turnings (1.1 mol) and 160 mL of THF to a reaction flask.[5]

-

Prepare a solution of 1-bromo-2,3-dimethylbenzene (0.1 mol) in 100 mL of THF and add it dropwise with stirring at room temperature to initiate the reaction.[4][5]

-

Once the reaction begins, add the remaining 1-bromo-2,3-dimethylbenzene (0.9 mol) dissolved in 1000 mL of THF dropwise.[4][5]

-

After the addition is complete, reflux the mixture for 1 hour to ensure the complete formation of the Grignard reagent.[3][5]

-

-

Formylation:

-

Workup and Purification:

-

Quench the reaction by adding 1000 mL of saturated aqueous ammonium chloride solution.[3][5]

-

Allow the mixture to separate into layers. Separate the organic phase.[5]

-

Combine all organic phases and wash with 500 mL of saturated brine solution.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[3][5] This process has been reported to achieve a yield of 96%.[5]

-

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characteristic of a disubstituted benzaldehyde (B42025).

-

Aldehydic Proton (-CHO): A singlet is expected in the highly deshielded region of 9-10 ppm.[9]

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 7.8 ppm.

-

Methyl Protons (-CH₃): Two singlets, each integrating to three protons, are expected for the two methyl groups, likely in the 2.0-2.6 ppm range.[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm is indicative of the aldehyde carbonyl carbon.[10]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 120-140 ppm).

-

Methyl Carbons: Two signals will appear in the aliphatic region (approx. 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected around 1700 cm⁻¹, characteristic of an aromatic aldehyde.

-

Aldehyde C-H Stretch: Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹.[9]

-

Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 134.18.[7]

Chemical Reactivity

This compound exhibits reactivity typical of aromatic aldehydes.[1] The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. The presence of the ortho-methyl group may introduce some steric hindrance, potentially slowing the reaction rate compared to unhindered aldehydes.[11]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,3-dimethylbenzoic acid.

-

Reduction: Can be reduced to the primary alcohol, (2,3-dimethylphenyl)methanol, using reducing agents like sodium borohydride.[11]

-

Condensation Reactions: It can participate in reactions like the Wittig reaction to form alkenes or Claisen-Schmidt condensation to form α,β-unsaturated ketones.[11]

-

Reductive Amination: Reacts with amines to form imines, which can then be reduced to form substituted amines.[11]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[12] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[12]

Precautions:

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[1][12] Avoid inhaling the substance.[12] Keep away from heat, open flames, and sources of ignition.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Storing under an inert atmosphere like nitrogen is recommended.[3][12]

-

Spills: Absorb spills with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[13] Do not let the product enter drains.[12]

-

First Aid: In case of skin contact, wash immediately with soap and water.[13] For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move the person to fresh air.[12]

References

- 1. CAS 5779-93-1: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 5779-93-1 [m.chemicalbook.com]

- 4. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | 5779-93-1 [chemicalbook.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2,3-Dimethylbenzaldehyde: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethylbenzaldehyde, a key aromatic aldehyde. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its significant role as a precursor in the synthesis of the important pharmaceutical agent, dexmedetomidine (B676). Furthermore, it elucidates the downstream biological signaling pathways associated with dexmedetomidine, offering valuable context for researchers in medicinal chemistry and pharmacology.

Core Data at a Glance

A summary of the key quantitative data for this compound is presented below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| CAS Number | 5779-93-1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 86-88 °C at 10 mmHg |

| Density | 1.029 g/mL at 25 °C |

| Refractive Index | 1.553 at 20 °C |

| Flash Point | 102 °C (215 °F) |

Synthesis of this compound via Grignard Reaction

A prevalent and effective method for the synthesis of this compound involves a Grignard reaction with 1-bromo-2,3-dimethylbenzene followed by formylation.

Experimental Protocol

Materials:

-

1-bromo-2,3-dimethylbenzene

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)

-

Ice bath

-

Heating mantle

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, charge a dry three-neck flask with magnesium chips (1.1 mol equivalent) and anhydrous THF.

-

Prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 mol equivalent) in anhydrous THF.

-

Add a small portion (e.g., 10%) of the 1-bromo-2,3-dimethylbenzene solution to the magnesium suspension to initiate the reaction, which may require gentle warming.

-

Once the reaction has initiated (indicated by a color change and/or exotherm), add the remaining 1-bromo-2,3-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.[1][2]

-

-

Formylation:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of N,N-dimethylformamide (1.0 mol equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 20 °C.[1][2]

-

After the addition, remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.[1][2]

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution and stir for one hour.[1][2]

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1][2]

-

The product can be further purified by vacuum distillation.

-

Application in Drug Development: Precursor to Dexmedetomidine

This compound is a critical intermediate in the synthesis of dexmedetomidine hydrochloride, a highly selective α2-adrenergic receptor agonist.[3] Dexmedetomidine is widely used in clinical settings for sedation and analgesia, particularly in intensive care units.[4][5][6] Its unique properties, such as providing sedation without significant respiratory depression, make it a valuable therapeutic agent.[7]

The synthesis of dexmedetomidine from this compound involves a multi-step process. A common route includes the reaction of this compound with a Grignard reagent derived from imidazole, followed by further chemical transformations to yield medetomidine (B1201911), the racemic mixture.[8] Dexmedetomidine, the S-enantiomer, is then obtained through chiral resolution.[8]

Biological Context: Dexmedetomidine Signaling Pathway

The therapeutic effects of dexmedetomidine are primarily mediated through its agonistic activity at α2-adrenergic receptors, which are G-protein coupled receptors.[4][9] The activation of these receptors, particularly the α2A subtype in the central nervous system, initiates a signaling cascade that leads to the desired sedative and analgesic effects.[4]

Mechanism of Action:

-

Receptor Binding: Dexmedetomidine binds to presynaptic α2-adrenergic receptors in the locus coeruleus of the brainstem.[4]

-

G-Protein Activation: This binding activates an inhibitory G-protein (Gi).[4][9]

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[4][9]

-

Reduction of cAMP: This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[4][9]

-

Ion Channel Modulation: The reduction in cAMP levels and direct G-protein modulation of ion channels results in the hyperpolarization of neurons.[4] This occurs through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

Reduced Neurotransmitter Release: The overall effect is a decrease in the release of norepinephrine (B1679862) and other neurotransmitters, leading to sympatholytic effects, sedation, and analgesia.[5]

Reactivity and Further Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group. The presence of two methyl groups in the ortho and meta positions introduces some steric hindrance, which can influence the rate of nucleophilic attack on the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).[10] Nevertheless, it readily undergoes typical aldehyde reactions such as:

-

Oxidation to form 2,3-dimethylbenzoic acid.

-

Reduction to form 2,3-dimethylbenzyl alcohol.

-

Condensation reactions , such as the Wittig reaction to form alkenes.

While its primary documented application is in the synthesis of dexmedetomidine, its reactivity makes it a versatile building block in organic synthesis for the creation of various other complex molecules. It is also noted as a component of umbel rays oil.[11]

This guide has provided a detailed technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of a key pharmaceutical. The information presented is intended to support the endeavors of researchers and scientists in the fields of chemistry and drug discovery.

References

- 1. This compound CAS#: 5779-93-1 [m.chemicalbook.com]

- 2. This compound | 5779-93-1 [chemicalbook.com]

- 3. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]

- 4. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Dexmedetomidine used for? [synapse.patsnap.com]

- 6. What Is the Role of Dexmedetomidine in Modern Anesthesia and Critical Care? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 9. brieflands.com [brieflands.com]

- 10. benchchem.com [benchchem.com]

- 11. scbt.com [scbt.com]

Solubility of 2,3-Dimethylbenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethylbenzaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes a combination of available qualitative information and a detailed experimental protocol for determining the solubility of this compound. This guide is intended to be a practical resource for laboratory professionals requiring this information for reaction design, formulation development, and purification processes.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. In the case of this compound, the presence of a polar carbonyl group allows for dipole-dipole interactions, while the nonpolar aromatic ring and methyl groups contribute to its solubility in organic solvents through van der Waals forces. Its overall solubility in a given solvent is a balance between these competing factors. Aromatic aldehydes are generally soluble in a range of organic solvents.[1][2][3]

Data Presentation: Solubility of this compound and Related Compounds

While specific quantitative solubility data for this compound is not widely available, Table 1 summarizes the qualitative solubility information found in the literature. For comparative purposes, Table 2 provides qualitative and the limited available quantitative solubility data for structurally similar aromatic aldehydes.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Methanol | Soluble |

| General Organic Solvents | Reported to be soluble |

| Water | Sparingly soluble to insoluble |

Table 2: Solubility of Structurally Similar Aromatic Aldehydes

| Compound | Solvent | Qualitative/Quantitative Solubility |

| Benzaldehyde | Ethanol | Miscible[4] |

| Diethyl ether | Completely soluble[5] | |

| Chloroform | Highly soluble[1] | |

| o-Tolualdehyde | Ethanol | Soluble[2] |

| Ether | Soluble[2] | |

| Chloroform | Soluble[2] | |

| m-Tolualdehyde | Ethanol | Miscible[6] |

| Diethyl ether | Miscible[6] | |

| Acetone | Very soluble[6] | |

| Benzene | Soluble[6] | |

| Chloroform | Soluble[6] | |

| p-Tolualdehyde | Ethanol | Soluble[3] |

| Ether | Soluble[3] | |

| Acetone | Miscible[7] | |

| Chloroform | Very soluble[7] | |

| 2,4-Dimethylbenzaldehyde | Ethanol | Soluble[8] |

| Ether | Soluble[8] | |

| Toluene | Soluble[8] | |

| Water | 356.1 mg/L @ 25 °C[9] | |

| 3,5-Dimethylbenzaldehyde | Ethanol | Soluble[10] |

| Acetone | Soluble[10] | |

| Chloroform | Soluble[10] |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest, utilizing the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID, or HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved solid remains.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any suspended microparticles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., UV-Vis spectroscopy, GC-FID, or HPLC) to determine the concentration of this compound in the saturated solution.

-

If using a gravimetric method, a known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed container, and the mass of the residue is determined.

-

-

Data Analysis:

-

From the analytical measurement, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 6. m-tolualdehyde [chemister.ru]

- 7. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 9. 2,4-dimethyl benzaldehyde, 15764-16-6 [thegoodscentscompany.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of 2,3-Dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-Dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₀O, with a molecular weight of 134.18 g/mol . The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.6 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.4 | Triplet | 1H | Aromatic proton (H-4) |

| ~7.2 | Doublet | 1H | Aromatic proton (H-5) |

| ~2.5 | Singlet | 3H | Methyl protons (C-2 CH₃) |

| ~2.3 | Singlet | 3H | Methyl protons (C-3 CH₃) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon atoms in this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~193 | Aldehyde Carbonyl (C=O) |

| ~140 | Aromatic Carbon (C-2) |

| ~137 | Aromatic Carbon (C-3) |

| ~135 | Aromatic Carbon (C-1) |

| ~133 | Aromatic Carbon (C-6) |

| ~130 | Aromatic Carbon (C-4) |

| ~126 | Aromatic Carbon (C-5) |

| ~20 | Methyl Carbon (C-2 CH₃) |

| ~15 | Methyl Carbon (C-3 CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and C-H stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1460 | Medium-Strong | Aromatic C=C Bending |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under ionization.

| m/z | Interpretation |

| 134 | Molecular ion [M]⁺ |

| 133 | [M-H]⁺, Loss of a hydrogen radical from the aldehyde |

| 119 | [M-CH₃]⁺, Loss of a methyl radical |

| 105 | [M-CHO]⁺, Loss of the formyl radical |

| 91 | [C₇H₇]⁺, Tropylium ion, a common fragment for substituted benzenes |

| 77 | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds.

-

Apply a relaxation delay of 1-5 seconds.

-

Accumulate 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the acquisition time to 1-2 seconds.

-

Apply a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the theoretical spectral data, a comprehensive experimental protocol for acquiring such spectra, and visual representations of the molecular structure and its proton environments to facilitate a deeper understanding of the spectral features of this compound.

Predicted ¹H NMR Spectral Data of this compound

The following table summarizes the predicted quantitative ¹H NMR data for this compound. This data is based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical coupling constants. The spectrum is predicted for a sample dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) / ppm | Integration | Multiplicity | Coupling Constant (J) / Hz |

| Aldehyde (-CHO) | ~10.2 | 1H | Singlet (s) | - |

| Aromatic H-6 | ~7.6 | 1H | Doublet (d) | ~7.5 |

| Aromatic H-5 | ~7.4 | 1H | Triplet (t) | ~7.5 |

| Aromatic H-4 | ~7.2 | 1H | Doublet (d) | ~7.5 |

| Methyl (-CH₃) at C2 | ~2.5 | 3H | Singlet (s) | - |

| Methyl (-CH₃) at C3 | ~2.3 | 3H | Singlet (s) | - |

Experimental Protocols for ¹H NMR Spectroscopy

The following section details a standardized methodology for the acquisition of a high-resolution ¹H NMR spectrum of an aromatic aldehyde like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of high-purity this compound.

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample. The deuterated solvent minimizes solvent interference in the ¹H NMR spectrum.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient to be within the detector coil of the spectrometer (typically around 4-5 cm).

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's field frequency is then "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample, which results in sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, which may include:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.

-

Acquisition Time: Usually set between 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is employed to allow for full relaxation of the protons.

-

Number of Scans: Typically, 8-16 scans are sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Calibration: The chemical shift scale is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons corresponding to each signal.

-

Peak Picking and Analysis: The chemical shifts, multiplicities, and coupling constants of all signals are determined.

Visualizing Molecular Structure and Proton Assignments

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR spectral analysis.

Caption: Molecular structure of this compound with proton labeling.

Caption: ¹H NMR signal assignments and coupling relationships for this compound.

Mass Spectrometry Fragmentation of 2,3-Dimethylbenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,3-Dimethylbenzaldehyde (C₉H₁₀O, Molecular Weight: 134.18 g/mol ). Due to the limited availability of public experimental data for this specific isomer, this guide presents a fragmentation pathway predicted based on established principles of mass spectrometry and data from closely related structural analogs. The information herein is intended to support researchers in identifying and characterizing this compound in complex matrices.

Predicted Mass Spectral Data

The primary fragmentation of this compound under electron ionization (EI) is expected to follow the characteristic pathways for aromatic aldehydes. This includes the loss of a hydrogen radical and the cleavage of the formyl group. The anticipated major ions are summarized in the table below.

| m/z | Proposed Ion | Formula | Interpretation |

| 134 | [M]⁺• | [C₉H₁₀O]⁺• | Molecular Ion |

| 133 | [M-H]⁺ | [C₉H₉O]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 105 | [M-CHO]⁺ | [C₈H₉]⁺ | Loss of the formyl radical (CHO•) |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Loss of a methyl group from the [M-CHO]⁺ ion, likely forming the tropylium (B1234903) ion |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of acetylene (B1199291) (C₂H₂) from the tropylium ion |

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of an electron from the oxygen atom of the carbonyl group. The resulting molecular ion is energetically unstable and undergoes subsequent fragmentation to produce a series of characteristic daughter ions.

The proposed primary fragmentation pathways are visualized in the following diagram:

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of aromatic aldehydes.[1]

1. Sample Preparation:

-

Dissolve a known quantity of the sample in a high-purity volatile solvent such as dichloromethane (B109758) or methanol.

-

Prepare a series of calibration standards by serial dilution of a stock solution of this compound.

-

If necessary, an internal standard can be added to both the sample and calibration standards for improved quantitative accuracy.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic ions (e.g., m/z 134, 133, 105) can be employed for enhanced sensitivity.[2]

Logical Workflow for Analysis

The overall workflow for the identification and quantification of this compound using GC-MS is depicted below.

Caption: GC-MS Workflow for Aldehyde Analysis.

References

An In-depth Technical Guide to the Safe Handling of 2,3-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 2,3-Dimethylbenzaldehyde (CAS No. 5779-93-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe practices and risk mitigation.

Section 1: Substance Identification and Properties

This compound, also known as o-Xylene-3-carboxaldehyde or Hemellitaldehyde, is a liquid chemical widely used in organic synthesis.[1][2] Its physical and chemical properties are critical for understanding its behavior and for implementing appropriate safety measures.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₀O | [3][4] |

| Molecular Weight | 134.18 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 86-88 °C @ 10 mmHg223.74 °C @ 760 mmHg | [6][7][8] |

| Density | 1.029 g/mL at 25 °C | [6][7] |

| Flash Point | 102 °C (215 °F) | [1][7] |

| Refractive Index | n20/D 1.553 | [6][7] |

| Storage Temperature | Recommended <15°C, under inert gas |[1][7] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with several hazards that necessitate careful handling.[5][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Flammable Liquids | Category 4 | H227: Combustible liquid | [8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [8] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[8] |

GHS Pictogram:

Section 3: Personal Protective Equipment (PPE) and Handling Protocols

Adherence to proper handling and PPE protocols is essential to minimize exposure and ensure laboratory safety.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and hot surfaces.[9][11] Although it is a combustible liquid, not flammable, taking precautions is best practice.

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe mists or vapors.[3][10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10] Contaminated clothing should be removed and washed before reuse.[11]

A logical approach to selecting PPE is crucial. The following diagram outlines the decision-making process based on the substance's hazards.

References

- 1. This compound | 5779-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 5779-93-1 [chemicalbook.com]

- 7. This compound CAS#: 5779-93-1 [m.chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Genesis of Aromatic Aldehydes: A Technical Guide to the Discovery and Historical Synthesis of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to fragrances and dyes. Their history is deeply intertwined with the development of organic chemistry itself, marking significant milestones in our understanding of aromatic reactivity and synthetic strategy. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methods for substituted benzaldehydes. We delve into the seminal named reactions that form the bedrock of classical aromatic formylation, presenting detailed experimental protocols, quantitative data for comparative analysis, and mechanistic pathways visualized through Graphviz diagrams. Furthermore, we briefly touch upon the trajectory towards modern, more efficient synthetic approaches, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Dawn of Aromatic Aldehydes

The story of benzaldehyde, the parent of this class of compounds, begins not in the laboratory, but with the study of natural products. In 1803, the French pharmacist Martrès first isolated a fragrant oil from bitter almonds (Prunus dulcis). This oil, with its characteristic scent, was later identified as benzaldehyde. However, it was the groundbreaking work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first chemical synthesis of this foundational molecule. This achievement was a critical step in moving organic chemistry from a purely descriptive science of natural products to a creative and predictive synthetic discipline.

The late 19th and early 20th centuries witnessed a flurry of discoveries, yielding a portfolio of named reactions that have become canonical for the synthesis of substituted benzaldehydes. These methods, while often harsh by modern standards, laid the groundwork for the principles of electrophilic aromatic substitution and the strategic functionalization of aromatic rings. This guide will focus on the core historical methods that remain relevant in both academic and industrial settings.

Classical Synthetic Methodologies: The Named Reactions

The classical approaches to synthesizing substituted benzaldehydes primarily involve the introduction of a formyl group (-CHO) onto an aromatic ring through electrophilic substitution. The choice of method has historically depended on the nature of the aromatic substrate, particularly its electron density.

The Gattermann-Koch Reaction

Discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, this reaction allows for the direct formylation of benzene (B151609) and its alkylated derivatives.[1][2] It utilizes a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl), with a catalyst system of aluminum chloride (AlCl₃) and a catalytic amount of copper(I) chloride (CuCl).[3][4] The Gattermann-Koch reaction is particularly suitable for less activated aromatic rings but is notably ineffective for phenol (B47542) and phenol ether substrates.[4]

Mechanism: The reaction proceeds through the formation of a highly reactive electrophile, the formyl cation ([HCO]⁺), which is generated from carbon monoxide and hydrochloric acid under the influence of the Lewis acid catalyst.[4] This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution.

References

Commercial Sources and a Technical Guide to 2,3-Dimethylbenzaldehyde for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbenzaldehyde is an aromatic aldehyde of significant interest within the pharmaceutical and chemical industries, primarily for its role as a key intermediate in the synthesis of various organic compounds. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a practical resource for laboratory and procurement purposes.

Commercial Availability

A range of chemical suppliers offer this compound, with varying purity levels and quantities to suit diverse research and development needs. The following table summarizes the offerings from several prominent suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Thermo Scientific (formerly Alfa Aesar) | AAH6442506, H64425.06, H64425.14 | 97% | 5 g, 25 g, 100 g |

| TCI America | D3463 | >96.0% (GC) | 5 g, 25 g |

| J & K SCIENTIFIC LTD. | Not specified | Not specified | Contact for details |

| Ark Pharm, Inc. | Not specified | Not specified | Contact for details |

| Santa Cruz Biotechnology | sc-239009 | Not specified | Contact for details |

| ChemicalBook | Multiple listings | Varies (e.g., 99% HPLC) | Varies (e.g., KG quantities) |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, which is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 5779-93-1 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 86-88 °C at 10 mmHg |

| Density | 1.029 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.553 |

| Flash Point | 101 °C (214 °F) |

| Solubility | Soluble in chloroform (B151607) and methanol |

| Storage | Store under inert atmosphere, 2-8°C |

Role in Drug Development: Synthesis of Dexmedetomidine

This compound is a critical starting material in the multi-step synthesis of Dexmedetomidine.[1] Dexmedetomidine is a potent and highly selective α₂-adrenergic receptor agonist, utilized for its sedative and analgesic properties in clinical settings. The synthesis pathway involves the conversion of this compound to an intermediate which is then further reacted to form the final active pharmaceutical ingredient.

The following diagram illustrates a logical workflow for the synthesis of a key intermediate in the production of Medetomidine/Dexmedetomidine, starting from this compound.

Caption: Logical workflow for the synthesis of a Medetomidine intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from patent literature and describes a common method for the preparation of this compound.

Materials:

-

2,3-Dimethylbromobenzene

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Round-bottom flask and standard glassware for reflux and addition

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and anhydrous THF to a dry round-bottom flask.

-

Prepare a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2,3-dimethylbromobenzene solution to the magnesium suspension to initiate the Grignard reaction.

-

Once the reaction has started (indicated by heat evolution and bubbling), add the remaining 2,3-dimethylbromobenzene solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Formylation Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of anhydrous N,N-dimethylformamide (1.0-1.2 equivalents) in anhydrous THF dropwise to the cooled Grignard reagent, keeping the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Stir the mixture for 30-60 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

The crude product obtained from the synthesis can be purified by one of the following methods:

1. Vacuum Distillation:

-

This is the most common method for purifying liquid aldehydes.

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Carefully distill the crude product under reduced pressure. The boiling point of this compound is approximately 86-88 °C at 10 mmHg.

-

Collect the fraction that distills at the correct temperature and has a consistent refractive index.

2. Silica (B1680970) Gel Chromatography:

-

This method is suitable for smaller scale purifications or for removing non-volatile impurities.

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC).

-

Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

Conclusion

This compound is a readily available and versatile chemical intermediate with a crucial role in the synthesis of pharmaceuticals like Dexmedetomidine. This guide provides essential information for sourcing this compound and detailed protocols for its synthesis and purification, serving as a valuable resource for professionals in the field of drug development and organic synthesis. The provided workflows and data tables are intended to streamline both the procurement and experimental processes involving this compound.

References

2,3-Dimethylbenzaldehyde: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbenzaldehyde, also known as o-xylene-3-carboxaldehyde or hemellitaldehyde, is an aromatic aldehyde that serves as a versatile and crucial building block in organic synthesis. Its unique substitution pattern, featuring a sterically hindered aldehyde group flanked by two methyl groups, imparts distinct reactivity and makes it a valuable precursor for a range of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties, key synthetic routes, and significant reactions of this compound, with a focus on its application in the synthesis of pharmaceutical intermediates, such as dexmedetomidine (B676).[1][2] Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [4] |

| CAS Number | 5779-93-1 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 86-88 °C at 10 mmHg | [6] |

| Density | 1.029 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.553 | [6] |

| Flash Point | 101 °C (214 °F) | [7] |

| Solubility | Soluble in organic solvents like Chloroform and Methanol (B129727); sparingly soluble in water. | [5][6] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~10.17 (s, 1H, -CHO), ~7.65 (d, 1H, Ar-H), ~7.13 (t, 1H, Ar-H), ~7.03 (d, 1H, Ar-H), ~2.60 (s, 3H, Ar-CH₃), ~2.35 (s, 3H, Ar-CH₃) | [8] |

| ¹³C NMR (CDCl₃) | δ ~193.0 (C=O), ~143.9, ~141.6, ~130.6, ~130.1 (Ar-C), ~21.6, ~20.6 (Ar-CH₃) | [1][9] |

| IR Spectroscopy (Neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2820 & ~2720 cm⁻¹ (Aldehyde C-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1600 & ~1500 cm⁻¹ (Ar C=C stretch) | [7][10][11][12] |

Synthesis of this compound

The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is through the Grignard reaction, starting from 2,3-dimethylbromobenzene.[2] Alternative methods include the oxidation of 2,3-dimethylbenzyl alcohol or the reduction of 2,3-dimethylbenzonitrile.[2]

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from 1-bromo-2,3-dimethylbenzene and N,N-dimethylformamide (DMF).

Materials:

-

Magnesium turnings (26.4 g, 1.1 mol)

-

Anhydrous Tetrahydrofuran (THF) (1260 mL)

-

1-Bromo-2,3-dimethylbenzene (185 g, 1.0 mol)

-

N,N-Dimethylformamide (DMF) (73 g, 1.0 mol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Reaction flask, dropping funnel, reflux condenser, ice bath

Procedure:

-

Under a nitrogen atmosphere, add magnesium turnings (26.4 g) and anhydrous THF (160 mL) to a flame-dried reaction flask.

-

Prepare a solution of 1-bromo-2,3-dimethylbenzene (18.5 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise with stirring at room temperature to initiate the Grignard reaction.

-

Once the reaction has initiated, add the remaining 1-bromo-2,3-dimethylbenzene (166.5 g, 0.9 mol) dissolved in anhydrous THF (1000 mL) dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Cool the resulting Grignard reagent solution in an ice bath.

-

Slowly add a mixture of DMF (73 g, 1.0 mol) and anhydrous THF (300 mL) dropwise, ensuring the reaction temperature does not exceed 20 °C.

-

After the addition, allow the mixture to warm to room temperature and continue stirring for 2 hours.

-

Quench the reaction by slowly adding 1000 mL of saturated aqueous ammonium chloride solution and stir for 1 hour for hydrolysis.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer once with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound. Expected yield: ~96%.[6]

Caption: Grignard synthesis workflow for this compound.

Key Reactions of this compound

As a versatile building block, this compound undergoes a variety of important transformations.

Oxidation to 2,3-Dimethylbenzoic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a useful intermediate in its own right.

Caption: Oxidation of this compound.

Experimental Protocol (General): This protocol is based on the general oxidation of benzaldehydes using potassium permanganate (B83412).[5][13]

Materials:

-

This compound (1.0 mmol)

-

Potassium permanganate (KMnO₄)

-

Acetone (B3395972) or t-butanol/water mixture

-

Sodium bisulfite solution

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound in a suitable solvent like acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water with vigorous stirring. The purple color will disappear as the reaction proceeds.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, quench excess permanganate by adding sodium bisulfite solution until the mixture is colorless and a brown precipitate of MnO₂ forms.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with dilute HCl to precipitate the 2,3-dimethylbenzoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Reduction to 2,3-Dimethylbenzyl Alcohol

Reduction of the aldehyde yields the corresponding primary alcohol, 2,3-dimethylbenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation.[14][15]

Caption: Reduction of this compound.

Experimental Protocol: This protocol is adapted from general procedures for the NaBH₄ reduction of aldehydes.[14][16][17]

Materials:

-

This compound (1.0 mmol)

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄) (1.0-1.2 mmol)

-

Water

-

Dichloromethane (B109758) or Ethyl Acetate

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask at room temperature.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.2 mmol) portion-wise over 5-10 minutes with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor completion by TLC.

-

Slowly add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Schiff Base Formation (Imination)

This compound readily reacts with primary amines in a condensation reaction to form Schiff bases (imines), which are important intermediates and ligands.[18][19]

Caption: Schiff base formation from this compound.

Experimental Protocol (with Aniline): This protocol outlines the synthesis of N-(2,3-dimethylbenzylidene)aniline.[18][20]

Materials:

-

This compound (0.01 mol)

-

Aniline (B41778) (0.01 mol)

-

Ethanol (B145695) (10 mL)

-

Glacial acetic acid (a few drops)

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (0.01 mol) and aniline (0.01 mol) in ethanol (10 mL).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-5 hours.

-

After reflux, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the resulting precipitate by vacuum filtration.

-

Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Aldol Condensation

In the presence of a base, this compound can react with a ketone or aldehyde containing α-hydrogens, such as acetone, in a crossed-aldol condensation to form α,β-unsaturated ketones.[6][21]

Caption: Aldol condensation of this compound with acetone.

Experimental Protocol (with Acetone): This protocol is adapted from general procedures for the synthesis of benzalacetone derivatives.[6][22][23][24]

Materials:

-

This compound (0.8 mL)

-

Acetone (0.3 mL)

-

Ethanol (2 mL)

-

10% Sodium hydroxide (B78521) (NaOH) solution (2 mL)

-

Water

Procedure:

-

In a small Erlenmeyer flask, mix the sodium hydroxide solution (2 mL) with ethanol (2 mL).

-

To this basic solution, add acetone (0.3 mL) followed by this compound (0.8 mL).

-

Swirl the flask intermittently at room temperature for 15-20 minutes. A precipitate should form.

-

Collect the crude product by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any residual NaOH.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified α,β-unsaturated ketone.

Application in Drug Development: Synthesis of Dexmedetomidine

A significant application of this compound is as a key starting material in the synthesis of Medetomidine (B1201911) and its active enantiomer, Dexmedetomidine.[2][25] Dexmedetomidine is a potent and highly selective α₂-adrenergic agonist used as a sedative and analgesic in intensive care settings and for procedural sedation.[26][27] The synthesis involves several steps, typically starting with the reaction of this compound to form a key intermediate which is then elaborated to the final imidazole-containing structure.

One common synthetic route involves the reaction of this compound with a Grignard reagent, followed by chlorination and a Friedel-Crafts reaction with N-trimethylsilylimidazole to construct the core structure.[25]

Caption: Synthetic pathway to Dexmedetomidine from this compound.[25][26][27][28]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and diverse reactivity, including oxidation, reduction, imination, and carbon-carbon bond-forming reactions, make it an essential tool for synthetic chemists. Its role as a key precursor in the synthesis of important pharmaceuticals like Dexmedetomidine highlights its significance in drug development. This guide provides the foundational data and experimental protocols necessary for its effective utilization in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]

- 3. 2,3 Dimethylbenzaldehyde - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(5779-93-1) 1H NMR [m.chemicalbook.com]

- 5. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webassign.net [webassign.net]